1-(Furan-2-yl)-2-(methylsulfonyl)ethanone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
123456-25-7 |
|---|---|
Molecular Formula |
C7H8O4S |
Molecular Weight |
188.20 g/mol |
IUPAC Name |
1-(furan-2-yl)-2-methylsulfonylethanone |
InChI |
InChI=1S/C7H8O4S/c1-12(9,10)5-6(8)7-3-2-4-11-7/h2-4H,5H2,1H3 |
InChI Key |
FNOPTHIMKBKGMN-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CC(=O)C1=CC=CO1 |
Origin of Product |
United States |
Advanced Synthetic Strategies for 1 Furan 2 Yl 2 Methylsulfonyl Ethanone
Retrosynthetic Analysis of 1-(Furan-2-yl)-2-(methylsulfonyl)ethanone
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical disconnections of chemical bonds. scripps.edu
Disconnection at the Carbonyl-Methylsulfonyl Linkage
The most logical and common retrosynthetic disconnection for β-keto sulfones is at the C-C bond between the carbonyl group and the α-sulfonyl carbon. tandfonline.com This approach simplifies the target molecule, this compound (1) , into two key synthons: a furan-2-yl acyl cation (2) and a methylsulfonylmethyl anion (3) .
The practical chemical equivalents, or reagents, for these synthons are readily identifiable. The furan-2-yl acyl cation (2) can be derived from several stable and reactive furan-2-yl precursors. These include furan-2-carbonyl chloride, methyl furoate, or other activated esters. The methylsulfonylmethyl anion (3) is typically generated from dimethyl sulfone by deprotonation with a strong base, such as an organolithium reagent or sodium hydride. The subsequent reaction between the furan-2-acyl derivative and the methylsulfonylmethyl anion would then form the desired β-ketosulfone structure.
Furan (B31954) Ring Construction Approaches (e.g., Paal–Knorr, Feist–Bénary)
An alternative retrosynthetic strategy involves the construction of the furan ring itself as a key step in the synthesis. This is particularly useful if appropriately substituted acyclic precursors are more accessible. Two classical and powerful methods for furan synthesis are the Paal–Knorr synthesis and the Feist–Bénary synthesis. wikipedia.org
Paal–Knorr Furan Synthesis
The Paal–Knorr synthesis is a robust method for preparing substituted furans from 1,4-dicarbonyl compounds under acidic conditions. wikipedia.orgalfa-chemistry.comorganic-chemistry.org In the context of synthesizing a precursor to this compound, one could envision a 1,4-dicarbonyl compound that, upon cyclization and dehydration, yields a furan ring poised for further functionalization. organic-chemistry.org
The reaction is typically catalyzed by protic acids like sulfuric acid or Lewis acids, which facilitate the intramolecular cyclization. alfa-chemistry.com The mechanism involves the protonation of one carbonyl group, followed by a nucleophilic attack from the enol form of the other carbonyl, leading to a cyclic hemiacetal which then dehydrates to form the aromatic furan ring. wikipedia.org
Table 1: Comparison of Paal-Knorr and Feist-Bénary Furan Syntheses
| Feature | Paal–Knorr Synthesis | Feist–Bénary Synthesis |
|---|---|---|
| Precursors | 1,4-Dicarbonyl compounds | α-Halo ketones and β-dicarbonyl compounds wikipedia.org |
| Catalyst/Conditions | Acid-catalyzed (H₂SO₄, P₂O₅, Lewis acids) wikipedia.org | Base-catalyzed (ammonia, pyridine, alkoxides) alfa-chemistry.comchemeurope.com |
| Key Transformation | Intramolecular cyclization and dehydration alfa-chemistry.com | Knoevenagel-type condensation followed by intramolecular nucleophilic substitution wikipedia.orgwikipedia.org |
| Product Type | Substituted furans wikipedia.org | Substituted furans, often with ester or acetyl groups alfa-chemistry.com |
Feist–Bénary Furan Synthesis
The Feist–Bénary synthesis offers another versatile route to substituted furans. This reaction involves the base-catalyzed condensation of an α-halo ketone with a β-dicarbonyl compound. wikipedia.orgalfa-chemistry.comchemeurope.com The mechanism begins with the deprotonation of the β-dicarbonyl compound to form an enolate. This enolate then adds to the carbonyl group of the α-halo ketone in a step resembling a Knoevenagel condensation. wikipedia.org Subsequent intramolecular nucleophilic substitution, where the newly formed alkoxide displaces the halide, followed by dehydration, yields the furan ring. wikipedia.org This method is particularly effective for creating furans with specific substitution patterns. alfa-chemistry.comambeed.com
Direct Synthetic Routes to β-Ketosulfones Bearing Heteroaryl Substituents
Direct synthetic methods focus on constructing the target molecule in a forward direction, often employing modern and highly efficient reactions.
Reaction of Furan-2-yl Derivatives with Sulfonyl Reagents
A primary strategy for the synthesis of this compound involves the acylation of a methylsulfonyl-stabilized carbanion with a reactive furan-2-carboxylic acid derivative.
A classic and highly effective method for ketone synthesis that can be adapted for β-ketosulfones involves the methylsulfinyl carbanion (dimsyl anion), derived from dimethyl sulfoxide (B87167) (DMSO). acs.org Pioneering work by Corey and Chaykovsky demonstrated that the sodium salt of the methylsulfinyl carbanion, generated by reacting DMSO with sodium hydride, is a potent nucleophile. sci-hub.se
This carbanion reacts readily with esters to form β-ketosulfoxides. acs.org In the context of the target molecule, reacting methyl furan-2-carboxylate (B1237412) with the methylsulfinyl carbanion would yield the corresponding β-ketosulfoxide. A subsequent oxidation step would then convert the sulfoxide to the desired sulfone, this compound. This two-step sequence provides a reliable pathway to the target compound. researchgate.net
Modern synthetic chemistry has seen a surge in the use of palladium catalysis for the formation of carbon-carbon and carbon-heteroatom bonds. While direct palladium-catalyzed synthesis of β-ketosulfones is less common, related methodologies can be envisioned. Palladium-catalyzed carbonylative coupling reactions, for instance, could provide a novel route. rsc.org
A potential strategy could involve a palladium-catalyzed coupling of a furan-2-yl organometallic reagent (e.g., furan-2-boronic acid) with a suitable partner that delivers the carbonyl and methylsulfonylmethyl moieties. Another approach could adapt the palladium-catalyzed α,β-dehydrogenation of saturated ketones. researchgate.net One could synthesize the saturated precursor, 1-(furan-2-yl)-2-(methylsulfonyl)ethane, and then introduce the carbonyl group via a directed oxidation or dehydrogenation reaction. Recent advances in palladium-catalyzed C-H activation and functionalization also open possibilities for directly coupling furan with a sulfonyl-containing reagent to construct the β-ketosulfone framework. nih.govrsc.org
Table 2: Key Compounds Mentioned in the Article
| Compound Name | Structure | Role/Mention |
|---|---|---|
| This compound | Furan-C(=O)-CH₂-S(=O)₂-CH₃ | Target Molecule |
| Furan-2-carbonyl chloride | Furan-C(=O)-Cl | Synthetic Precursor |
| Methyl furan-2-carboxylate | Furan-C(=O)-OCH₃ | Synthetic Precursor |
| Dimethyl sulfone | CH₃-S(=O)₂-CH₃ | Precursor to Methylsulfonylmethyl Anion |
| Dimethyl sulfoxide (DMSO) | CH₃-S(=O)-CH₃ | Precursor to Methylsulfinyl Carbanion |
| Furan-2-boronic acid | Furan-B(OH)₂ | Reagent in Pd-catalyzed reactions |
| 1,4-Dicarbonyl compounds | R-C(=O)-CH₂-CH₂-C(=O)-R' | Precursors in Paal-Knorr Synthesis |
| α-Halo ketones | R-C(=O)-CH(X)-R' | Precursors in Feist-Bénary Synthesis |
Silver-Mediated Radical Processes with β-Keto Sulfones
Silver-mediated radical reactions have emerged as a powerful tool in organic synthesis. unipv.itresearchgate.net These processes often involve single-electron transfer (SET) from a silver(I) salt to a substrate, generating radical intermediates that can undergo a variety of transformations. In the context of synthesizing furan derivatives, a silver-mediated radical process involving β-keto sulfones has been developed for the construction of 2,3-diacyl furans. dntb.gov.uarsc.org This methodology proceeds through the intermolecular reaction of a β-keto sulfone with its own components, suggesting a pathway that could be adapted for the synthesis of specific furan structures.
The general mechanism involves the generation of a radical from the β-keto sulfone, which can then participate in cyclization reactions. The reactivity and high selectivity of silver salts make them effective reagents for these transformations. unipv.it While a direct synthesis of this compound using this specific method has not been explicitly detailed, the principles of silver-mediated radical cyclization of β-keto sulfones provide a conceptual framework for its potential synthesis.
Functionalization of Furan-2-yl Methyl Ketones (e.g., 2-Acetylfuran)
A common and direct approach to synthesizing this compound is through the functionalization of a readily available starting material like 2-acetylfuran (B1664036). This involves introducing a methylsulfonyl group at the α-position to the carbonyl group.
Several strategies exist for the α-functionalization of carbonyl compounds. google.comnih.gov One general approach involves the generation of an enolate or enamine from the ketone, which then reacts with an electrophilic source of the desired functional group.
For the introduction of a sulfonyl group, this would typically involve reacting the enolate of 2-acetylfuran with a reagent such as methanesulfonyl chloride or a similar sulfonylating agent. However, controlling the reactivity and preventing side reactions, such as O-sulfonylation or multiple substitutions, can be challenging.
Alternative methods for α-sulfenylation of carbonyl compounds have been reviewed, which could potentially be adapted for sulfonylation. nih.gov These methods include electrophilic sulfenylations using various sulfur reagents. The synthesis of β-keto sulfones has also been achieved through a copper(I)-catalyzed multicomponent reaction involving aryldiazonium tetrafluoroborates, 3-arylpropiolic acids, sulfur dioxide, and water. wordpress.com This process proceeds via a tandem radical mechanism where a sulfonyl radical is a key intermediate. wordpress.com
A plausible synthetic route for the target compound starting from 2-acetylfuran is outlined below:
| Step | Reactant | Reagent | Product |
| 1 | 2-Acetylfuran | Base (e.g., LDA) | Furan-2-yl enolate |
| 2 | Furan-2-yl enolate | Methanesulfonyl chloride | This compound |
This table outlines a two-step conceptual pathway for the synthesis of this compound from 2-acetylfuran. The first step involves the deprotonation of 2-acetylfuran at the α-carbon using a strong base like lithium diisopropylamide (LDA) to form the corresponding furan-2-yl enolate. The second step is the reaction of this enolate with methanesulfonyl chloride, which acts as the electrophilic source of the methylsulfonyl group, to yield the final product.
Cascade and One-Pot Methodologies for Sulfonyl-Substituted Furan Systems
Cascade and one-pot reactions offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. Several such methodologies have been developed for the synthesis of sulfonyl-substituted furan systems.
A copper-mediated annulation of acetylenic sulfones and activated methylene (B1212753) compounds provides an efficient and atom-economical route to functionalized tetrasubstituted furans. bohrium.comresearchgate.netaminer.org This reaction demonstrates broad substrate scope. bohrium.com Although this method typically yields tetrasubstituted furans, the underlying principle of constructing the furan ring with a pre-installed sulfonyl group is a key takeaway. The reaction proceeds through an intermolecular coupling, offering a straightforward pathway to these valuable heterocyclic structures. bohrium.comaminer.org
The reaction between β-ketosulfones and α-functionalized nitroalkenes presents a versatile method for synthesizing diversely substituted sulfonylfurans and dihydrofurans. acs.org Specifically, the reaction of β-ketosulfones with nitroallylic acetates leads to tetrasubstituted sulfonyl furans through a cascade SN2' intramolecular Michael reaction, followed by aromatization. acs.org This approach has been shown to be effective for gram-scale synthesis. acs.org While this method also leads to polysubstituted furans, it highlights the utility of β-ketosulfones as key building blocks in cascade reactions to form the furan ring.
| Reactant 1 | Reactant 2 | Key Transformation | Product Type |
| β-Ketosulfone | Nitroallylic acetate | Cascade SN2'-intramolecular Michael addition, aromatization | Tetrasubstituted sulfonyl furan |
| β-Ketosulfone | α-Bromonitroalkene | Cascade Michael addition-cyclization | Nitrodihydrofuran with a sulfonyl group |
| β-Ketosulfone | α-Hydrazinonitroalkene | Cascade Michael addition-cyclization | Hydrazinodihydrofuran with a sulfonyl group |
This table summarizes the outcomes of reactions between β-ketosulfones and various α-functionalized nitroalkenes. The reaction with nitroallylic acetates yields fully aromatized tetrasubstituted sulfonyl furans. In contrast, using α-bromonitroalkenes or α-hydrazinonitroalkenes as reactants leads to the formation of functionalized dihydrofurans containing a sulfonyl group, showcasing the versatility of this synthetic strategy. acs.org
Visible-light-induced reactions have gained prominence as a mild and environmentally friendly synthetic tool. researchgate.net In the context of sulfonyl-containing compounds, visible-light-induced radical cascade sulfonylation/cyclization strategies have been developed for the synthesis of various heterocyclic systems, such as indole-fused pyridines and quinoline-2,4-diones. rsc.orgnih.govmdpi.com These reactions often utilize a photocatalyst to initiate a radical process under mild conditions. rsc.org While a direct application for the synthesis of this compound has not been specifically reported, the principles of visible-light-induced cyclization of substrates containing a sulfonyl group offer a promising avenue for future research in furan synthesis. researchgate.net The ability to generate radicals from sulfonyl-containing precursors under visible light irradiation could potentially be harnessed for the construction of the target molecule.
Organocatalytic Asymmetric Synthesis Pathways for Sulfonylfurans
The development of organocatalytic asymmetric methods provides a powerful tool for the enantioselective synthesis of complex molecules like sulfonylfurans. These methods, which utilize small organic molecules as catalysts, are often more environmentally friendly and less toxic than traditional metal-based catalysts. clockss.org
One notable strategy involves the asymmetric addition of β-ketoesters to 2-(1-alkynyl)-2-alkene-1-ones, catalyzed by natural cinchona alkaloids. This approach allows for the synthesis of chiral annulated furans with high stereoselectivity. nih.gov By modifying the catalyst, it is possible to switch between different modes of catalysis, such as general base catalysis or phase-transfer catalysis, enabling access to a full range of stereoisomeric products. nih.gov
Another avenue of research merges singlet-oxygen induced furan oxidation with organocatalysis. rsc.org This one-pot procedure transforms simple furan substrates into complex, enantio-enriched carbocyclic skeletons. The process begins with the photooxygenation of a furan to yield an enedione, which then undergoes an organocatalyzed double-Michael reaction to form a cyclopentanone (B42830) structure with excellent enantioselectivity and diastereoselectivity. rsc.org
While direct organocatalytic synthesis of this compound is still an emerging area, the principles established in the synthesis of related chiral furans and sulfonyl compounds demonstrate the potential of this approach. For instance, chiral sulfoximine-based thioureas have been successfully employed as organocatalysts in asymmetric reactions, showcasing good reactivity in the desymmetrization of cyclic meso-anhydrides. beilstein-journals.org These catalysts can be synthesized in high yields, providing a foundation for developing catalysts tailored to the specific synthesis of sulfonylfurans. beilstein-journals.org
Comparative Analysis of Synthetic Efficiency and Yields
The efficiency and yield of synthetic routes to this compound and related furan derivatives can vary significantly depending on the chosen methodology. Traditional methods, such as the Friedel-Crafts acylation of furan with acetic anhydride, provide a straightforward route to precursors like 2-acetylfuran. wikipedia.org However, the focus on greener and more efficient processes has led to the exploration of alternative pathways.
For instance, a one-pot synthesis of an intermediate for the HIV integrase inhibitor S-1360, which utilizes the Friedel-Crafts alkylation of 2-acetylfuran, demonstrates the potential for streamlined processes. wikipedia.org In the synthesis of related compounds, such as 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, a palladium-catalyzed reaction between 2-Methyl-5-acetyl-pyridine and 4-bromophenylmethylsulfone has been reported to achieve a molar yield of 91%. chemicalbook.com
The tables below provide a comparative look at the yields achieved in various synthetic transformations involving furan derivatives and related structures under different catalytic systems.
| Product | Catalyst/Method | Yield (%) | Reference |
| Chiral Annulated Furans | Quinine-derived organocatalyst | High | nih.gov |
| Cyclopentanones from Furans | Organocatalysis with singlet oxygen | Excellent | rsc.org |
| Sulfonimidoyl-containing Thioureas | Copper-catalyzed arylation | 98-99 | beilstein-journals.org |
| 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone | Palladium(II) acetylacetonate/Xantphos | 91 | chemicalbook.com |
| Multi-substituted Furans | BF3·Et2O mediated formal [4+1] reaction | 50-80 | nih.govresearchgate.net |
| Ferrocenyl Chalcones | Microwave-assisted synthesis | 79-87 | frontiersin.org |
Green Chemistry Aspects in the Synthesis of this compound
Green chemistry principles are increasingly integral to the development of synthetic routes for compounds like this compound, aiming to minimize environmental impact and enhance sustainability.
Atom Economy and E-Factor Considerations
Atom economy is a key metric in green chemistry, measuring the efficiency of a reaction in converting reactants into the desired product. primescholars.com An ideal atom economy of 100% signifies that all atoms from the reactants are incorporated into the final product. researchgate.net However, many reactions fall short of this ideal. For instance, even with a high chemical yield, some reactions can have poor atom economy due to the formation of byproducts. primescholars.com
The E-factor (Environmental Factor) is another important metric, defined as the total weight of waste produced per unit of product. A lower E-factor indicates a more environmentally friendly process. Calculations for similar synthetic processes have shown low E-factors, such as 0.05 and 0.14, indicating a low environmental impact. rsc.org
To provide a more comprehensive assessment, metrics like Reaction Mass Efficiency (RME) and Process Mass Intensity (PMI) are also employed. rsc.org RME considers the yield, stoichiometry, and atom economy, while PMI accounts for the total mass used in a process, including solvents and reagents. rsc.org
| Green Chemistry Metric | Value Range | Significance | Reference |
| Atom Economy (AE) | 95.34% - 96.40% | High efficiency in atom utilization | rsc.org |
| E-Factor | 0.05 - 0.14 | Low amount of waste generated | rsc.org |
| Process Mass Intensity (PMI) | 1.06 - 1.16 | Low total mass input per unit of product | rsc.org |
| Reaction Mass Efficiency (RME) | 87.46% - 94.79% | High efficiency considering yield and atom economy | rsc.org |
Utilization of Sustainable Solvents and Catalysts
The choice of solvents and catalysts plays a crucial role in the sustainability of a synthetic process. Traditional volatile organic solvents are often hazardous and contribute to environmental pollution. researchgate.net Consequently, there is a growing interest in alternative, "green" solvents such as water, supercritical carbon dioxide, ionic liquids, and bio-derived solvents like glycerol (B35011) and 2-methyltetrahydrofuran. researchgate.netresearchgate.net These solvents often have lower toxicity, reduced flammability, and are more biodegradable. researchgate.net
Water is a particularly attractive solvent for biocatalytic processes, which use enzymes or whole microorganisms as catalysts. nih.gov Biocatalysis offers several advantages, including high efficiency, specificity, and mild reaction conditions. researchgate.net For example, the synthesis of (S)-1-(benzofuran-2-yl)ethanol has been achieved with high enantiomeric excess and a 92% yield using a whole-cell biocatalyst in an aqueous medium. researchgate.net
Organocatalysts also represent a sustainable alternative to metal-based catalysts, as they are typically less toxic and more environmentally benign. clockss.org
Microwave-Assisted Synthesis Protocols
Microwave-assisted synthesis has emerged as a valuable tool in green chemistry, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. researchgate.netresearchgate.net This technique has been successfully applied to the synthesis of various furan derivatives.
For example, the synthesis of substituted furan-2-carboxaldehydes and their subsequent reactions have been effectively carried out using microwave irradiation. researchgate.net Similarly, a novel method for synthesizing ester and amide derivatives containing furan rings under mild, microwave-supported conditions has been developed, achieving good to very good yields. researchgate.net The intramolecular Diels-Alder reaction of furans to produce substituted indoles has also been accelerated using microwave assistance. rsc.org
Metal-Free Approaches
The development of metal-free synthetic methods is a significant goal in green chemistry to avoid the use of potentially toxic and expensive heavy metals. A notable example is the one-flask synthesis of multi-substituted furans from 3-chloro-3-phenyldiazirines and α,β-alkenyl ketones. nih.govresearchgate.net This protocol, mediated by BF3·Et2O, proceeds through a cyclopropanation, a Cloke-Wilson rearrangement, and an elimination of HCl in a single pot, offering mild reaction conditions and a broad substrate scope. nih.govresearchgate.net
Furthermore, metal-free cyclocondensation reactions have been developed for the synthesis of substituted pyrroles, which share structural similarities with furans. mdpi.com These reactions, which can be carried out under environmentally friendly conditions, demonstrate the potential for developing similar metal-free routes for the synthesis of this compound and its derivatives. mdpi.com
Elucidation of Chemical Reactivity and Reaction Mechanisms of 1 Furan 2 Yl 2 Methylsulfonyl Ethanone
Reactivity Profiles of the Furan (B31954) Moiety
The furan ring is a five-membered aromatic heterocycle containing an oxygen atom. Its aromaticity stems from the delocalization of six π-electrons, which includes a lone pair from the oxygen atom. pearson.com This electron-rich nature makes it significantly more reactive than benzene (B151609) in many reactions. chemicalbook.comucalgary.ca
Electrophilic Aromatic Substitution Patterns in Furan Systems
Furan readily undergoes electrophilic aromatic substitution, reacting with even mild reagents under gentle conditions. pearson.compearson.com The oxygen heteroatom donates electron density to the ring, increasing its nucleophilicity and making it highly susceptible to attack by electrophiles. pearson.comnumberanalytics.com This reactivity is estimated to be many orders of magnitude greater than that of benzene. chemicalbook.com
The substitution pattern is highly regioselective, with the electrophile preferentially attacking the C2 (or C5) position over the C3 (or C4) position. pearson.comchemicalbook.compearson.comvaia.com This preference is explained by the superior stability of the carbocation intermediate (also known as a sigma complex or arenium ion) formed during the reaction.
Attack at C2: When an electrophile attacks the C2 position, the resulting positive charge is delocalized over three resonance structures, including a stable structure where the oxygen atom bears the positive charge. chemicalbook.comucalgary.cavaia.com
Attack at C3: Attack at the C3 position results in an intermediate that is less stable, with the positive charge delocalized over only two resonance structures. chemicalbook.com
Therefore, the greater resonance stabilization of the intermediate for C2-substitution makes it the kinetically and thermodynamically favored pathway. vaia.com
| Position of Electrophilic Attack | Number of Resonance Structures for Intermediate | Relative Stability of Intermediate |
| C2 (α-position) | 3 | More Stable |
| C3 (β-position) | 2 | Less Stable |
Nucleophilic Additions and Ring-Opening Reactions of Furans
Due to the high π-electron density of the furan ring, it is generally resistant to nucleophilic attack. quimicaorganica.org However, nucleophilic reactions can occur under specific circumstances. The presence of strong electron-withdrawing groups on the furan ring can facilitate nucleophilic substitution, typically through an addition-elimination mechanism. tandfonline.com In the context of 1-(Furan-2-yl)-2-(methylsulfonyl)ethanone, the electron-withdrawing character of the keto-sulfonyl side chain at the C2 position can activate the ring towards such reactions.
Furans can also undergo ring-opening reactions, particularly under oxidative conditions. acs.org For instance, oxidation with reagents like peracids can lead to the formation of unsaturated dialdehydes. This reactivity highlights that while furan possesses aromatic character, its resonance energy is significantly lower than that of benzene, making it more susceptible to reactions that involve dearomatization. acs.org
Cycloaddition and Annulation Reactions Leading to Furan Derivatives
The relatively low aromaticity of furan allows it to participate readily in cycloaddition reactions where the aromatic system is disrupted. acs.orgquimicaorganica.org Furan is an excellent diene in [4+2] Diels-Alder cycloadditions, especially with electron-deficient dienophiles. quora.comchemicalforums.com This reactivity is a key feature that distinguishes it from more aromatic heterocycles like thiophene (B33073) and pyrrole. quora.comchemicalforums.com
The Diels-Alder reaction of furan typically proceeds under mild conditions and can be catalyzed by Lewis acids. numberanalytics.comnih.gov These reactions yield oxabicycloheptane derivatives, which are versatile intermediates for synthesizing a wide range of other molecules, including cyclohexenes and tetrahydrofurans. quora.com The stereoselectivity of the reaction is often temperature-dependent; kinetically controlled reactions at lower temperatures tend to favor the endo isomer, while thermodynamically controlled reactions at higher temperatures favor the more stable exo isomer. nih.gov
Beyond the Diels-Alder reaction, furans can also participate in other cycloadditions, such as [4+3] and [2+2] cycloadditions, further expanding their synthetic utility. numberanalytics.comquora.com
Reactivity of the Methylsulfonyl Group as a Functional Handle
The β-ketosulfone functionality in this compound is a powerful synthetic tool. The combination of the carbonyl and sulfonyl groups significantly influences the reactivity of the adjacent methylene (B1212753) bridge.
Acidity of α-Protons and Carbanion Generation for β-Ketosulfones
The hydrogen atoms on the carbon positioned between the furanoyl (a specific type of carbonyl) and the methylsulfonyl groups (the α-protons) are notably acidic. researchgate.netlibretexts.org The pKa values for the α-hydrogens of general β-ketones are typically around 19-21, already much more acidic than those of simple alkanes (pKa ~50). libretexts.orglibretexts.orgpressbooks.pub The presence of the adjacent, strongly electron-withdrawing sulfonyl group further increases this acidity.
This enhanced acidity is due to the stabilization of the resulting conjugate base, a carbanion (or enolate). libretexts.orgpressbooks.pub The negative charge on the α-carbon is effectively delocalized through resonance onto the oxygen atom of the carbonyl group and the oxygen atoms of the sulfonyl group. This delocalization distributes the negative charge over several electronegative atoms, stabilizing the anion and facilitating its formation. libretexts.org
| Compound Type | Typical pKa of α-Hydrogens | Key Stabilizing Factor for Conjugate Base |
| Alkane | ~50 | N/A |
| Ketone | ~19-21 | Resonance with carbonyl group libretexts.orgyoutube.com |
| Ester | ~23-25 | Resonance with carbonyl group libretexts.org |
| β-Diketone | ~9 | Resonance with two carbonyl groups youtube.com |
| β-Ketosulfone | More acidic than simple ketones | Resonance with both carbonyl and sulfonyl groups |
The ease of forming this stabilized carbanion makes β-ketosulfones like this compound excellent nucleophiles in a variety of carbon-carbon bond-forming reactions, such as alkylations and aldol-type condensations. researchgate.netsiue.edu
Desulfonylation Reactions and Their Applications
The methylsulfonyl group is often employed as an activating group that can be removed later in a synthetic sequence. This removal process is known as desulfonylation. Reductive desulfonylation is a common strategy, often requiring strong reducing agents, though milder, modern methods have been developed. researchgate.net
For instance, β-ketosulfones can be converted into α-methenyl ketones in a one-step process using reagents like diethylzinc (B1219324) and diiodomethane. organic-chemistry.orgscispace.comnih.gov This reaction proceeds through a proposed mechanism involving cyclopropanation followed by C-C bond fragmentation and desulfonylation. organic-chemistry.org Other innovative methods include metal-free desulfonylation achieved at room temperature using visible-light photoredox catalysis. researchgate.net The ability to remove the sulfonyl group adds to the synthetic versatility of β-ketosulfones, allowing them to serve as intermediates in the synthesis of various other classes of compounds, such as 1,4-diketones. researchgate.netacs.org
Participation in Radical Pathways
The presence of the sulfonyl group makes this compound a potential participant in radical reactions. β-keto sulfones can undergo reactions involving the formation of sulfonyl radicals or react with other radical species. wordpress.comresearchgate.net These reactions often proceed via tandem processes, enabling the construction of complex molecular architectures. wordpress.comresearchgate.net
One potential radical pathway involves the cleavage of the C-S bond or the abstraction of a hydrogen atom from the α-carbon to generate a carbon-centered radical. The stability of this radical is influenced by the adjacent carbonyl and furan moieties. Furthermore, β-keto sulfones can be synthesized via radical cascade reactions, for instance, through the addition of sulfonyl radicals to alkynes followed by oxidation and tautomerization. researchgate.net
In a silver-mediated process, β-keto sulfones have been shown to undergo radical cyclization to form substituted furan derivatives. rsc.org This suggests that under appropriate conditions, this compound could potentially undergo intramolecular radical reactions or serve as a precursor in radical-mediated syntheses of more complex heterocyclic systems. The fragmentation of β-sulfonyl radicals to form a sulfonyl radical and a multiple bond is a common mechanistic step in these pathways. nih.gov
Reactivity of the Carbonyl Functionality in this compound
The carbonyl group is a central feature of the molecule's reactivity, participating in a variety of condensation and nucleophilic addition reactions.
The ketone functionality, in concert with the activating methylsulfonyl group, facilitates condensation reactions at the α-carbon. The protons on the methylene group flanked by the ketone and sulfone are particularly acidic, readily forming an enolate or a stabilized carbanion in the presence of a base. This nucleophilic species can then react with various electrophiles, including aldehydes and ketones, in reactions such as the Aldol and Knoevenagel condensations. byjus.comlibretexts.orgvanderbilt.edu
These condensation reactions are fundamental in carbon-carbon bond formation. libretexts.org For instance, a crossed Aldol condensation between this compound and a non-enolizable aldehyde would be expected to proceed with high selectivity. libretexts.org The resulting β-hydroxy adduct could subsequently undergo dehydration to yield an α,β-unsaturated product, driven by the formation of an extended conjugated system.
The general mechanism for a base-catalyzed Aldol-type condensation is depicted below:
Enolate Formation: A base abstracts an acidic α-proton to form a resonance-stabilized enolate.
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of another molecule (e.g., an aldehyde).
Protonation: The resulting alkoxide is protonated to give the β-hydroxy carbonyl compound.
The carbonyl carbon of this compound is electrophilic and susceptible to attack by a wide range of nucleophiles. vanderbilt.edu These reactions, known as 1,2-nucleophilic additions, can lead to the formation of alcohols upon protonation of the intermediate alkoxide. Common nucleophiles include organometallic reagents (like Grignard reagents or organolithium compounds), hydrides, and amines.
The reduction of the carbonyl group is a key transformation. While reagents like sodium borohydride (B1222165) can reduce the ketone to a secondary alcohol, leading to the corresponding β-hydroxy sulfone, more complex reducing agents can offer stereocontrol. mdpi.com The resulting β-hydroxy sulfones are versatile synthetic intermediates themselves. mdpi.com
It is important to distinguish between 1,2-addition (at the carbonyl carbon) and 1,4-conjugate addition. While the furan ring is part of a conjugated system, direct conjugate addition to the furan ring is not typical for this structure. Nucleophilic attack will preferentially occur at the more electrophilic carbonyl carbon. libretexts.orgopenstax.org
Interplay Between Functional Groups and Chemo-Selectivity
The chemoselectivity of reactions involving this compound is governed by the relative reactivity of its different functional sites. The molecule possesses:
An acidic active methylene group.
An electrophilic carbonyl carbon.
A nucleophilic furan ring.
A sulfonyl group that can be a leaving group or participate in radical processes.
This multifunctionality allows for controlled, selective transformations by careful choice of reagents and reaction conditions. For example, a strong, non-nucleophilic base will selectively deprotonate the α-carbon, generating a nucleophile for C-C bond formation, leaving the carbonyl group untouched for subsequent reactions. Conversely, a nucleophilic reagent like a Grignard reagent will preferentially attack the electrophilic carbonyl carbon.
The synthesis of β-keto sulfones themselves can be highly chemoselective. Methods have been developed for the direct sulfonylation of ketone enolates, showcasing high selectivity for the α-carbon even in the presence of other functional groups like hydroxyls. rsc.orgrsc.org This inherent selectivity underscores the predictable nature of the reactivity of the active methylene unit in this compound.
Detailed Reaction Mechanisms and Kinetic Studies
Understanding the detailed mechanisms and kinetics is crucial for controlling the reaction outcomes of this multifunctional compound.
Silver (Ag⁺) Catalysis: Silver ions are known to mediate radical processes involving β-keto sulfones. A notable reaction is the silver-mediated synthesis of 2,3-diacyl furans from β-keto sulfones. rsc.org The proposed mechanism involves a radical pathway, which could potentially be applied to transform this compound into more complex, highly substituted furan structures. Silver catalysts can also be employed in radical umpolung cross-coupling reactions of silyl (B83357) enol ethers with active methylene compounds, suggesting another potential reaction pathway for the enolized form of our target molecule. organic-chemistry.org
Iodine/Dimethyl Sulfoxide (B87167) (I₂/DMSO): The I₂/DMSO system is a versatile and mild oxidative medium used for various transformations, including the α-functionalization of ketones. nih.govrsc.org For this compound, this system could mediate α-iodination or α-hydroxylation at the carbon adjacent to the carbonyl group. nih.gov The mechanism often involves the formation of an enol or enolate, which then reacts with an electrophilic iodine species generated in situ. Kornblum oxidation, where DMSO acts as the oxidant, is a common subsequent step. nih.gov This system has also been utilized in the synthesis of β-keto sulfones from β-dicarbonyl compounds via iodine-mediated sulfonylation and subsequent C-C bond cleavage. rsc.org
Table 1: Representative Radical Reactions of β-Keto Sulfones This table presents examples of radical reactions applicable to the class of β-keto sulfones, illustrating potential pathways for this compound.
| Reaction Type | Catalyst/Reagent | Product Type | Ref. |
| Radical Cyclization | Ag⁺ | Substituted Furans | rsc.org |
| Multicomponent Reaction | Cu(I) | β-Keto Sulfones | wordpress.comresearchgate.net |
| Addition/Fragmentation | Tin Hydride | Imines (from ene sulfonamides) | nih.gov |
Table 2: Representative Condensation and Addition Reactions of β-Keto Sulfones This table provides examples of condensation and nucleophilic addition reactions characteristic of β-keto sulfones, such as this compound.
| Reaction Type | Reagent | Product Type | Ref. |
| Aldol Condensation | Base (e.g., NaOEt) | α,β-Unsaturated Ketones | libretexts.org |
| Knoevenagel Condensation | Base (e.g., Piperidine) | Substituted Alkenes | rsc.org |
| Carbonyl Reduction | NaBH₄ | β-Hydroxy Sulfones | mdpi.com |
| α-Hydroxylation | I₂/DMSO | α-Hydroxy-β-keto sulfones | nih.gov |
Concerted vs. Stepwise Mechanisms
In the context of this compound, the elucidation of reaction mechanisms, particularly whether they proceed through a concerted or stepwise pathway, is fundamental to understanding its chemical behavior. A reaction mechanism provides a detailed, step-by-step description of the bond-breaking and bond-forming events that occur as reactants are converted into products. diva-portal.org
A concerted mechanism is a process in which all bond-making and bond-breaking events occur in a single, simultaneous step. This pathway involves a single transition state and no discrete intermediates. diva-portal.orgyoutube.com In contrast, a stepwise mechanism involves two or more distinct steps, each with its own transition state. This pathway is characterized by the formation of one or more reaction intermediates. youtube.com
For this compound, a molecule featuring a highly activated methylene group flanked by electron-withdrawing carbonyl and sulfonyl groups, reactions such as alkylation, halogenation, or elimination at the α-carbon could potentially follow either path. For example, in a base-promoted elimination reaction, a concerted (E2-like) mechanism would involve the simultaneous abstraction of a proton by the base and the departure of a leaving group. A stepwise (E1cB-like) mechanism would involve initial deprotonation to form a stable carbanion intermediate, which then expels the leaving group in a subsequent step.
The choice between these pathways is often dictated by the stability of the potential intermediate. Given the presence of both a carbonyl and a sulfonyl group, the carbanion intermediate at the α-carbon of this compound would be significantly stabilized by resonance, making a stepwise mechanism plausible. Distinguishing between these mechanistic alternatives often requires advanced experimental techniques, such as kinetic isotope effect (KIE) studies. diva-portal.orgnih.gov For instance, measuring the KIE upon isotopic labeling at different positions can reveal whether certain bonds are broken in the rate-determining step, a key indicator used to differentiate concerted from stepwise processes. nih.gov
Table 1: Comparison of Concerted and Stepwise Mechanisms
| Feature | Concerted Mechanism | Stepwise Mechanism |
|---|---|---|
| Number of Steps | One | Two or more |
| Intermediates | None formed | One or more formed |
| Transition States | One | One for each step |
| Bond Events | All bonds break and form simultaneously | Bonds break and form in separate, sequential events |
| Example | Diels-Alder Reaction, SN2 Reaction | SN1 Reaction, E1cB Elimination |
Influence of Electronic and Steric Factors on Reactivity
The reactivity of this compound is profoundly influenced by the interplay of electronic and steric factors originating from its constituent functional groups: the furan ring, the carbonyl group, and the methylsulfonyl group.
Electronic Factors: The electronic landscape of the molecule is dominated by strong inductive and resonance effects.
Furan Ring: The oxygen atom in the furan ring is highly electronegative, exerting a strong electron-withdrawing inductive effect. numberanalytics.com However, a lone pair of electrons on the oxygen participates in the aromatic π-system, leading to an electron-donating resonance effect that increases electron density within the ring. pharmaguideline.comslideshare.net This makes the furan ring more reactive towards electrophiles than benzene, but its aromaticity is weaker. numberanalytics.comquora.com
Carbonyl and Methylsulfonyl Groups: Both the carbonyl (C=O) and methylsulfonyl (SO₂) groups are powerful electron-withdrawing groups. They significantly decrease the electron density on the adjacent α-carbon. This has two major consequences:
Increased Acidity: The protons on the α-carbon (the CH₂ group) are highly acidic due to the stabilization of the resulting conjugate base (carbanion) through delocalization of the negative charge onto the oxygen atoms of both the carbonyl and sulfonyl groups.
Electrophilic Carbonyl Carbon: The carbonyl carbon is rendered highly electrophilic and thus susceptible to attack by nucleophiles.
The combination of these effects creates a molecule with multiple reactive sites, governed by a delicate electronic balance.
Steric Factors: Steric hindrance can play a significant role in dictating the regioselectivity and rate of reactions.
The furan ring and the methylsulfonyl group are moderately bulky substituents. They can sterically hinder the approach of reagents to the adjacent reactive centers, namely the carbonyl carbon and the α-carbon.
In reactions involving nucleophilic attack at the carbonyl carbon, the furan ring on one side and the methylsulfonylmethyl group on the other create a specific steric environment that a nucleophile must navigate. This can influence the trajectory of attack and may lead to stereoselectivity in certain reactions if a chiral center is formed. Similarly, the accessibility of the acidic α-protons to a base can be affected by the steric bulk of both the base and the substituents on the ketone.
Table 2: Summary of Electronic and Steric Effects in this compound
| Functional Group | Electronic Effect | Steric Effect | Impact on Reactivity |
|---|---|---|---|
| Furan-2-yl | Inductively withdrawing (-I), resonance donating (+M) | Moderate bulk | Modulates aromaticity and electron density at C2; can direct electrophilic attack on the ring. numberanalytics.compharmaguideline.com |
| Carbonyl (C=O) | Strongly inductively and resonance withdrawing (-I, -M) | Planar geometry, moderate hindrance | Activates α-protons; creates a primary site for nucleophilic attack. |
| Methylsulfonyl (SO₂Me) | Strongly inductively withdrawing (-I) | Moderate bulk | Significantly increases the acidity of α-protons; stabilizes α-carbanion. iupac.org |
Computational Chemistry in Mechanistic Investigations (e.g., DFT for Transition State Calculations)
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for the detailed investigation of complex reaction mechanisms that are difficult to probe experimentally. researchgate.netmdpi.com For a molecule like this compound, DFT calculations can provide profound insights into its reactivity, helping to distinguish between potential mechanistic pathways such as concerted versus stepwise reactions. researchgate.netmdpi.com
The core of this approach involves calculating the potential energy surface for a proposed reaction. By locating the minimum energy structures of reactants, products, and any intermediates, along with the saddle points corresponding to transition states, a complete energy profile of the reaction can be constructed. researchgate.net The activation energy (the energy difference between the reactant and the transition state) for each potential pathway can be calculated, and according to transition state theory, the pathway with the lowest activation energy is generally the most kinetically favorable.
For this compound, DFT could be applied to:
Distinguish Mechanisms: By calculating and comparing the activation energies for a concerted pathway versus a multi-step stepwise pathway (including the stability of any carbanion or other intermediates), chemists can predict the operative mechanism. researchgate.net
Analyze Transition State Structures: DFT allows for the geometric and electronic characterization of transition states. This can reveal the extent of bond formation and cleavage at the pinnacle of the energy barrier, providing a deeper understanding of the factors that control reactivity.
Probe Electronic Effects: Properties such as atomic charges, molecular orbitals (e.g., HOMO-LUMO), and electrostatic potential maps can be calculated. These calculations can quantify the electronic influence of the furan, carbonyl, and methylsulfonyl groups on the molecule's reactivity, corroborating and refining the qualitative models. mdpi.comchemrxiv.org
For example, a computational study on a nucleophilic substitution reaction could model the transition state for a concerted (SN2-like) attack and compare its energy to the transition states and intermediate of a stepwise (addition-elimination) pathway. The results would provide strong evidence for the preferred mechanism.
Table 3: Hypothetical DFT-Calculated Energy Profile for a Reaction of this compound
| Species | Pathway | Method/Basis Set | Relative Energy (kcal/mol) | Description |
|---|---|---|---|---|
| Reactants + Nu⁻ | - | B3LYP/6-311+G(d,p) | 0.0 | Starting materials |
| Transition State 1 (TS1) | Concerted | B3LYP/6-311+G(d,p) | +18.5 | Single transition state for a one-step reaction. |
| Intermediate (Int) | Stepwise | B3LYP/6-311+G(d,p) | +5.2 | Stable intermediate formed in the first step. |
| Transition State 2 (TS2) | Stepwise | B3LYP/6-311+G(d,p) | +12.7 | Transition state for the conversion of the intermediate to products. |
| Products | - | B3LYP/6-311+G(d,p) | -10.0 | Final products of the reaction. |
Derivatization and Transformational Chemistry of 1 Furan 2 Yl 2 Methylsulfonyl Ethanone
Functional Group Interconversions at the Methylsulfonyl Position
The methylsulfonyl group in 1-(furan-2-yl)-2-(methylsulfonyl)ethanone is a key functional moiety that can undergo a variety of transformations, enabling its conversion into other sulfur-containing functionalities or its use as a stabilizing or activating group.
Transformations to Other Sulfur-Containing Functionalities
The methylsulfonyl group can be transformed into other sulfur-containing groups, expanding the synthetic utility of the parent compound. While specific examples for this compound are not extensively documented, the reactivity of β-keto sulfones suggests several potential transformations. For instance, reduction of the sulfonyl group can lead to the corresponding sulfide.
Furthermore, the carbon-sulfur bond can be cleaved under certain conditions. Reductive desulfonylation reactions, which replace the sulfonyl group with hydrogen, are well-established for β-keto sulfones. acs.orgunive.it These reactions are typically achieved using reducing agents such as sodium amalgam or other radical-based methodologies. This transformation would yield 1-(furan-2-yl)ethanone, also known as 2-acetylfuran (B1664036). wikipedia.orgnih.gov
Another significant transformation is the conversion of β-keto sulfones into vinyl sulfones. rsc.org This elimination reaction can often be achieved under basic conditions, leading to the formation of a carbon-carbon double bond conjugated with the sulfonyl group.
Exploiting the Sulfonyl Group as a Stabilizing or Activating Moiety
The methylsulfonyl group significantly influences the reactivity of the adjacent methylene (B1212753) group. As a potent electron-withdrawing group, it increases the acidity of the α-protons, facilitating the formation of a carbanion. rsc.org This carbanion can then act as a nucleophile in various carbon-carbon bond-forming reactions, such as alkylations and aldol-type condensations. This reactivity makes β-keto sulfones valuable intermediates in the synthesis of more complex molecules. researchgate.net
The sulfonyl group can also act as a leaving group in certain reactions. For instance, in the Julia-Lythgoe olefination, a β-hydroxy sulfone, which can be prepared by the reduction of the corresponding β-keto sulfone, reacts with an aldehyde or ketone to form an alkene. While this is a two-step process involving initial reduction of the ketone, it highlights the utility of the sulfone as a synthetic linchpin.
Modifications and Elaboration of the Furan (B31954) Ring
The furan ring in this compound is an aromatic heterocycle that can undergo various modifications, including the introduction of new substituents and its use as a scaffold for the construction of fused heterocyclic systems.
Introduction of Additional Substituents via Directed Functionalization
The furan ring is susceptible to electrophilic aromatic substitution. The 2-acyl group is a deactivating group, which directs incoming electrophiles to the 5-position of the furan ring. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation. For example, nitration can introduce a nitro group at the 5-position, yielding 1-(5-nitro-furan-2-yl)-2-(methylsulfonyl)ethanone. Such nitrofuran derivatives are known for their antibacterial properties. unive.it
The following table summarizes potential electrophilic substitution reactions on the furan ring of this compound:
| Reagent/Conditions | Product |
| HNO₃/H₂SO₄ | 1-(5-Nitro-furan-2-yl)-2-(methylsulfonyl)ethanone |
| Br₂/FeBr₃ | 1-(5-Bromo-furan-2-yl)-2-(methylsulfonyl)ethanone |
| Ac₂O/BF₃·OEt₂ | 1-(5-Acetyl-furan-2-yl)-2-(methylsulfonyl)ethanone |
Synthesis of Fused Heterocyclic Systems Utilizing the Furan Core
The furan ring of this compound can serve as a foundation for the synthesis of various fused heterocyclic systems. For instance, reactions that involve both the furan ring and the side chain can lead to the formation of bicyclic structures. While specific examples starting from this exact β-keto sulfone are scarce, general methodologies for the synthesis of fused furans can be applied.
One common strategy is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds to form furans. wikipedia.orgbu.edu.eg While this method is for the formation of the furan ring itself, analogous cyclization strategies can be envisioned where the existing furan participates in the reaction. For example, elaboration of the side chain to introduce another carbonyl group at the appropriate position could enable an intramolecular cyclization to form a fused system.
Furthermore, the synthesis of thienofurans, which contain a fused thiophene (B33073) and furan ring system, has been reported from furan derivatives. researchgate.netnih.gov These syntheses often involve the introduction of a sulfur-containing substituent onto the furan ring, followed by a cyclization reaction. The inherent sulfur atom in the methylsulfonyl group of this compound could potentially be utilized in such a cyclization strategy, although this would likely require significant chemical manipulation.
The synthesis of furo[2,3-b]pyridines is another area of interest, often starting from 2-aminofuran derivatives. nih.gov Transformation of the ketone or sulfonyl group into an amino group could provide a precursor for such fused systems.
Transformations at the Ketone Carbonyl
The ketone carbonyl group is a highly reactive site in this compound, allowing for a wide array of chemical transformations.
One of the most common reactions of ketones is their reduction to the corresponding secondary alcohol. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), to yield 1-(furan-2-yl)-2-(methylsulfonyl)ethanol. chemguide.co.ukyoutube.com This β-hydroxy sulfone is a valuable intermediate for further synthetic transformations, as mentioned earlier in the context of the Julia-Lythgoe olefination.
The ketone can also be completely reduced to a methylene group (CH₂) through methods like the Wolff-Kishner or Clemmensen reduction. This would convert this compound into 2-(methylsulfonylethyl)furan.
Other typical ketone reactions include the formation of imines and enamines upon reaction with primary and secondary amines, respectively, and the formation of acetals and ketals with alcohols under acidic conditions. These reactions can be used to protect the ketone functionality during transformations at other parts of the molecule or to introduce new functional groups.
The following table summarizes some key transformations of the ketone carbonyl group:
| Reagent/Conditions | Product |
| NaBH₄, MeOH | 1-(Furan-2-yl)-2-(methylsulfonyl)ethanol |
| H₂NNH₂, KOH, heat | 2-(Methylsulfonylethyl)furan |
| R-NH₂, acid catalyst | N-Substituted-1-(furan-2-yl)-2-(methylsulfonyl)ethanimine |
| R₂NH, acid catalyst | 2-(1-(Dialkylamino)vinyl)-furan |
| Ethylene glycol, H⁺ | 2-(2-(Furan-2-yl)-2-(methylsulfonyl)ethyl)-1,3-dioxolane |
Reductions to Alcohols and Alkanes
The carbonyl group of this compound is susceptible to reduction to form the corresponding secondary alcohol, 1-(Furan-2-yl)-2-(methylsulfonyl)ethanol, or can be fully reduced to the alkane, 2-(ethylsulfonyl)furan. The choice of reducing agent and reaction conditions dictates the final product.
Standard reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent are typically employed for the selective reduction of the ketone to the alcohol. More potent reducing agents, such as lithium aluminum hydride (LiAlH₄), can also achieve this transformation. For the complete reduction to the alkane, harsher conditions like the Wolff-Kishner or Clemmensen reductions would be necessary, although the stability of the furan ring under these conditions must be considered.
Table 1: Reduction Reactions of this compound
| Starting Material | Reagent | Product | Reaction Type |
| This compound | Sodium Borohydride (NaBH₄) | 1-(Furan-2-yl)-2-(methylsulfonyl)ethanol | Ketone to Alcohol Reduction |
| This compound | Lithium Aluminum Hydride (LiAlH₄) | 1-(Furan-2-yl)-2-(methylsulfonyl)ethanol | Ketone to Alcohol Reduction |
| This compound | Hydrazine (B178648)/KOH (Wolff-Kishner) | 2-(Ethylsulfonyl)furan | Deoxygenation |
Formation of Imines, Oximes, and Hydrazone Derivatives
The carbonyl carbon of this compound is electrophilic and reacts with various nitrogen-based nucleophiles to form a range of derivatives. These reactions typically involve the condensation of the ketone with a primary amine, hydroxylamine (B1172632), or hydrazine, respectively, often under mildly acidic conditions to facilitate the dehydration step. youtube.com
The formation of an imine (a Schiff base) occurs through reaction with a primary amine. The reaction with hydroxylamine yields an oxime. nih.gov Similarly, hydrazines react to form hydrazones. These derivatives are important for both synthetic transformations and for the characterization of the parent ketone.
Table 2: Condensation Reactions of this compound
| Reagent | Product Class | General Structure |
| Primary Amine (R-NH₂) | Imine | C=N-R |
| Hydroxylamine (NH₂OH) | Oxime | C=N-OH |
| Hydrazine (NH₂NH₂) | Hydrazone | C=N-NH₂ |
Wittig and Horner-Wadsworth-Emmons Olefinations
The carbonyl group of this compound can be converted into a carbon-carbon double bond through olefination reactions. The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are powerful methods for this transformation. nih.gov
In the Wittig reaction, a phosphonium (B103445) ylide attacks the ketone to form a betaine (B1666868) intermediate, which then collapses to an alkene and a phosphine (B1218219) oxide. harvard.edu The HWE reaction, which employs a phosphonate (B1237965) carbanion, is often preferred as it typically provides excellent E-selectivity for the resulting alkene and the phosphate (B84403) byproduct is water-soluble, simplifying purification. wikipedia.orgorganic-chemistry.org The presence of the electron-withdrawing methylsulfonyl group can influence the reactivity of the ketone and the stereochemical outcome of the olefination.
Multi-Component Reactions Involving this compound
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. nih.gov The furan ring in this compound can participate in various MCRs. For instance, furan derivatives can undergo reactions with thiols and amines in a one-pot synthesis to generate N-pyrrole heterocycles. researchgate.net While specific MCRs involving this compound are not extensively documented, its structural motifs suggest potential for participation in reactions like the Povarov reaction or other cycloaddition cascades to rapidly build molecular complexity. researchgate.netmdpi.com
Protecting Group Strategies in Complex Synthetic Sequences
In the context of a multi-step synthesis, it may be necessary to protect one of the functional groups of this compound to prevent unwanted side reactions. jocpr.comwikipedia.org The furan ring itself can be sensitive to strongly acidic or oxidative conditions. acs.org
Role and Potential in Advanced Organic Synthesis and Materials Chemistry
Building Block for the Synthesis of Complex Molecules
The strategic placement of functional groups in 1-(Furan-2-yl)-2-(methylsulfonyl)ethanone makes it an ideal starting material for the synthesis of a variety of complex organic molecules. Its utility as a precursor for polysubstituted furans, other heterocyclic systems, and fused-ring structures is a testament to its versatility in modern organic chemistry.
Polysubstituted furans are important structural motifs found in numerous natural products, pharmaceuticals, and functional organic materials. researchgate.netresearchgate.net The development of efficient methods for their synthesis is a significant area of research. nih.govnih.govorganic-chemistry.org this compound can serve as a key precursor for creating more highly substituted furan (B31954) derivatives.
The methylene (B1212753) group activated by both the adjacent carbonyl and sulfonyl groups is readily deprotonated to form a stabilized carbanion. This nucleophile can then react with a variety of electrophiles, such as alkyl halides or carbonyl compounds, to introduce a substituent at the position alpha to the carbonyl group. Subsequent manipulation of the ketone and sulfone functionalities can lead to a diverse range of polysubstituted furans.
| Reaction Type | Reagents | Product Type |
| Alkylation | Base (e.g., NaH), Alkyl Halide (R-X) | 1-(Furan-2-yl)-1-oxo-2-sulfonylalkanes |
| Aldol Condensation | Aldehyde (R'CHO), Base | α,β-Unsaturated Ketones |
| Michael Addition | Michael Acceptor | 1,5-Dicarbonyl Compounds |
This table illustrates potential reactions for creating polysubstituted furan precursors from this compound.
The furan ring itself can be used as a masked 1,4-dicarbonyl compound, which is a classic precursor for the synthesis of other five-membered heterocycles like pyrroles and thiophenes through the Paal-Knorr synthesis. wikipedia.orgpharmaguideline.com By treating the furan with an oxidizing agent under acidic conditions, the ring can be opened to reveal a 1,4-dicarbonyl system. This intermediate can then be reacted with ammonia (B1221849) or primary amines to form substituted pyrroles. researchgate.netrsc.orgorganic-chemistry.org
Furthermore, the β-ketosulfone moiety can be utilized to construct pyrazoles. clockss.org Reaction with a hydrazine (B178648) derivative would lead to the formation of a hydrazone, which can then undergo intramolecular cyclization and elimination of the methylsulfonyl group to afford a substituted pyrazole. nih.gov
| Target Heterocycle | Key Transformation | Reagents |
| Pyrrole | Furan ring opening to 1,4-dicarbonyl, then cyclization | 1. Oxidation (e.g., Br₂, H₂O/dioxane) 2. Amine (R-NH₂) |
| Pyrazole | Condensation and cyclization | Hydrazine (H₂NNH₂) or substituted hydrazine |
This table outlines the synthetic pathways from this compound to other heterocyclic systems.
The furan nucleus within this compound can act as a diene in Diels-Alder reactions, providing a route to complex, fused-ring systems. nih.govresearchgate.net Depending on the dienophile used, a variety of bicyclic and polycyclic structures can be accessed. For instance, reaction with an electron-deficient alkyne could lead to an oxabicycloheptadiene, which can be further elaborated. nih.gov
Additionally, intramolecular reactions can be designed to create fused rings. For example, if a suitable reactive group is introduced elsewhere on the molecule, it could react with the furan ring or the side chain to form a new ring, leading to structures like indanones or other fused systems. rsc.orgbeilstein-journals.org
Contribution to Chiral Synthesis and Asymmetric Catalysis
The field of chiral synthesis is of utmost importance, particularly in the pharmaceutical industry where the enantiomeric form of a drug can determine its efficacy and safety. This compound has potential applications in this area.
The ketone functional group can be a target for asymmetric reduction using chiral catalysts to produce a chiral alcohol with high enantiomeric excess. This resulting chiral building block, (1R)- or (1S)-1-(furan-2-yl)-2-(methylsulfonyl)ethanol, can then be used in the synthesis of more complex chiral molecules. sigmaaldrich.com
Moreover, the furan-2-yl group itself is a component of certain chiral ligands used in asymmetric catalysis. nih.gov For example, phosphine (B1218219) ligands incorporating a furan-2-yl moiety have been used in ruthenium-catalyzed asymmetric nucleophilic addition reactions. nih.gov This suggests that derivatives of this compound could be explored for the development of new chiral auxiliaries or ligands. researchgate.net
Applications in the Synthesis of Specialized Chemical Probes and Intermediates (e.g., for pharmaceuticals)
Furan-containing compounds are prevalent in pharmaceuticals and serve as key intermediates in their synthesis. wikipedia.org For instance, the cephalosporin (B10832234) antibiotic Cefuroxime is synthesized from a furan derivative. wikipedia.org The COX-2 inhibitor Etoricoxib is prepared from an intermediate that is a substituted ethanone. chemicalbook.comgoogle.com
Given its functional group array, this compound is a valuable intermediate for the synthesis of specialized chemical probes and pharmaceutical agents. bldpharm.com The methylsulfonyl group provides a handle for introducing a variety of other functional groups through nucleophilic substitution or elimination reactions, allowing for the construction of a library of compounds for biological screening.
Exploration in Materials Science (e.g., as building blocks for functional materials with specific electronic or optical properties)
Polysubstituted furans are not only important in medicinal chemistry but also in materials science, where they are used as building blocks for organic functional materials. researchgate.netresearchgate.net These materials can exhibit interesting electronic and optical properties, making them suitable for applications in areas such as organic electronics.
The compound this compound could be explored as a monomer or a precursor to a monomer for the synthesis of novel polymers. The electron-rich furan ring, combined with the electron-withdrawing sulfone group, could lead to polymers with tailored electronic properties. The potential for derivatization of this molecule allows for fine-tuning of the properties of the resulting materials.
Advanced Analytical and Spectroscopic Characterization of 1 Furan 2 Yl 2 Methylsulfonyl Ethanone
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Comprehensive ¹H and ¹³C NMR Spectral Analysis for Structural Assignment
No experimental ¹H and ¹³C NMR data for 1-(Furan-2-yl)-2-(methylsulfonyl)ethanone were found.
Elucidation of Molecular Connectivity via 2D NMR (COSY, HSQC, HMBC)
Specific 2D NMR (COSY, HSQC, HMBC) data for the title compound are not available in the public domain.
Variable Temperature NMR for Conformational Dynamics
No studies on the conformational dynamics of this compound using variable temperature NMR were identified.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
No high-resolution mass spectrometry (HRMS) data providing the exact mass of this compound could be retrieved.
Fragmentation Patterns and Structural Information from Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) data, which would reveal the fragmentation patterns of the compound, were not found in the searched resources.
Vibrational Spectroscopy: Infrared (IR) and Raman
Vibrational spectroscopy serves as a powerful tool for elucidating the functional groups and conformational details of this compound. Both Infrared (IR) and Raman spectroscopy offer complementary information based on the vibrational modes of the molecule.
Characteristic Absorptions of Furan (B31954), Ketone, and Sulfonyl Moieties
The vibrational spectrum of this compound is dominated by the characteristic absorptions of its three primary functional moieties: the furan ring, the carbonyl group (ketone), and the methylsulfonyl group.
The furan ring gives rise to several distinct bands. Typically, the C-H stretching vibrations of the furan ring are observed in the region of 3100-3150 cm⁻¹. The C=C stretching vibrations within the aromatic ring usually appear in the 1500-1600 cm⁻¹ range. Furthermore, the in-plane and out-of-plane C-H bending vibrations, as well as ring breathing modes, contribute to the fingerprint region of the spectrum, generally below 1300 cm⁻¹. bldpharm.comlibretexts.org
The ketone (C=O) group presents a strong and characteristic absorption band in the IR spectrum. For α,β-unsaturated ketones like this compound, where the carbonyl is conjugated with the furan ring, the C=O stretching vibration is expected to appear in the range of 1660–1700 cm⁻¹. libretexts.orgpressbooks.pubopenstax.org This is a lower frequency compared to non-conjugated ketones due to the delocalization of π-electrons, which weakens the C=O bond.
The sulfonyl (SO₂) group is characterized by two prominent stretching vibrations: an asymmetric (asym) and a symmetric (sym) stretch. The asymmetric SO₂ stretching typically occurs in the 1300–1350 cm⁻¹ region, while the symmetric stretch is found at a lower frequency, generally between 1120–1160 cm⁻¹. rsc.org These bands are usually strong in the IR spectrum.
A summary of the expected characteristic vibrational frequencies is presented in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Furan | C-H stretch | 3100-3150 |
| C=C stretch | 1500-1600 | |
| Ketone | C=O stretch | 1660-1700 |
| Sulfonyl | SO₂ asymmetric stretch | 1300-1350 |
| SO₂ symmetric stretch | 1120-1160 |
Conformational Insights from Vibrational Spectra
The flexibility of the bond connecting the furanone and methylsulfonyl moieties allows for the possibility of different conformational isomers. These conformers, arising from rotation around the C-C and C-S single bonds, can potentially be identified and characterized using vibrational spectroscopy. chemsynthesis.com
Different spatial arrangements of the furan ring, carbonyl group, and sulfonyl group would lead to subtle shifts in the vibrational frequencies of the coupled modes. For instance, the relative orientation of the carbonyl and sulfonyl groups could influence the C=O stretching frequency due to changes in dipole-dipole interactions or steric hindrance.
In solution, multiple conformers may exist in equilibrium. By analyzing the vibrational spectra at different temperatures or in solvents of varying polarity, it may be possible to observe changes in the relative intensities of bands corresponding to different conformers, providing insights into their relative stabilities. chemsynthesis.com Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to predict the vibrational spectra of different stable conformers and aid in the assignment of the experimental spectra. researchgate.net
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems.
Absorption Maxima and Chromophoric Analysis
The chromophore in this compound is primarily the 2-acylfuran system, where the furan ring is conjugated with the carbonyl group. This conjugation leads to characteristic electronic absorptions in the UV region. Based on data for similar 2-acylfurans, such as 2-acetylfuran (B1664036), one can predict the expected absorption maxima (λmax). nist.gov
Two main absorption bands are anticipated for this molecule. A strong absorption band, typically observed in the range of 250-280 nm, can be attributed to a π → π* transition within the conjugated system. A weaker absorption band, corresponding to an n → π* transition of the carbonyl group's non-bonding electrons, is expected at a longer wavelength, likely above 300 nm. masterorganicchemistry.com The methylsulfonyl group, being non-conjugated with the furanone system, is not expected to significantly influence the position of these primary absorption maxima.
| Transition | Expected λmax (nm) |
| π → π | 250-280 |
| n → π | >300 |
Study of Electronic Transitions
The electronic transitions can be further understood by considering the molecular orbitals involved. The π → π* transition involves the promotion of an electron from a π bonding orbital to a π* antibonding orbital of the conjugated furanone system. This is an allowed transition, resulting in a high molar absorptivity (ε).
The n → π* transition involves the excitation of an electron from a non-bonding orbital (n), localized on the oxygen atom of the carbonyl group, to a π* antibonding orbital. This transition is typically symmetry-forbidden, leading to a much lower molar absorptivity compared to the π → π* transition. masterorganicchemistry.com
The polarity of the solvent can influence the positions of these absorption bands. The n → π* transition is known to undergo a hypsochromic (blue) shift in more polar solvents, while the π → π* transition may experience a bathochromic (red) shift. physchemres.org
X-ray Crystallography for Solid-State Structural Determination
While a specific crystal structure for this compound is not publicly available, analysis of related compounds, such as other furan derivatives and β-keto sulfones, can provide valuable insights into its expected solid-state conformation. nih.govmdpi.com
The crystal structure would reveal precise bond lengths, bond angles, and torsion angles, defining the three-dimensional arrangement of the molecule. For instance, the C=O bond length is expected to be around 1.22 Å, and the S-O bonds in the sulfonyl group would be approximately 1.45 Å. nist.gov The conformation will likely be influenced by weak intramolecular hydrogen bonds, such as C-H···O interactions, which can stabilize a particular arrangement.
Crystal Packing and Intermolecular Interactions
The three-dimensional arrangement of molecules in a crystal lattice, known as crystal packing, is dictated by various non-covalent intermolecular interactions. For a molecule like this compound, which contains a furan ring, a carbonyl group, and a sulfonyl group, a combination of hydrogen bonds, dipole-dipole interactions, and π-π stacking is expected to govern its solid-state structure.
While specific crystallographic data for this compound is not publicly available, an analysis of the structurally similar compound, 1-(Furan-2-yl)-2-(2H-indazol-2-yl)ethanone , provides insight into the types of interactions that could be anticipated. nih.gov In its crystal structure, molecules are linked by C-H···N and C-H···O hydrogen bonds, forming sheets. nih.gov Additionally, C-H···π and π-π stacking interactions contribute to a three-dimensional network. nih.gov
Table 1: Illustrative Crystal Data and Structure Refinement for a Related Furan Derivative This table presents data for the analogous compound 1-(Furan-2-yl)-2-(2H-indazol-2-yl)ethanone to exemplify typical crystallographic parameters. nih.gov
| Parameter | Value |
| Crystal Data | |
| Chemical formula | C₁₃H₁₀N₂O₂ |
| Molar mass | 226.23 g/mol |
| Crystal system | Triclinic |
| Space group | P-1 |
| Unit cell dimensions | a = 9.2899 Å, b = 10.6863 Å, c = 11.7826 Å |
| α = 77.046°, β = 70.780°, γ = 88.930° | |
| Volume | 1074.47 ų |
| Z (molecules per unit cell) | 4 |
| Data Collection | |
| Radiation type | Mo Kα |
| Temperature | 294 K |
| Refinement | |
| R-factor | 0.044 |
| wR-factor | 0.127 |
| Goodness-of-fit (S) | 1.14 |
Absolute Configuration Determination
The determination of the absolute configuration is critical for chiral molecules. This compound is an achiral molecule as it does not possess a stereocenter and lacks other elements of chirality. Therefore, in an isotropic environment such as a solution, it does not exhibit enantiomerism.
However, chirality can arise in the solid state if the compound crystallizes in a chiral space group (a process known as spontaneous resolution). In such a case, the absolute configuration of a specific crystal could be determined. The definitive method for this is single-crystal X-ray crystallography, particularly using anomalous dispersion effects. Nuclear Magnetic Resonance (NMR) techniques, such as Nuclear Overhauser Effect (NOE) experiments, can also be employed to assign the relative stereochemistry in rigid structures, which can sometimes help infer the absolute configuration. mdpi.org
As no published crystal structure for this compound is available, there is no experimental basis to discuss its absolute configuration.
Chromatographic Techniques for Purity and Mixture Analysis
Chromatography is an essential tool for separating, identifying, and quantifying chemical substances. For a compound like this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques for assessing its purity and analyzing it within complex mixtures.
High-Performance Liquid Chromatography (HPLC)
HPLC is a premier technique for the purity assessment of non-volatile or thermally sensitive compounds. For furan-containing compounds, reversed-phase HPLC (RP-HPLC) is commonly employed. researchgate.netmedwinpublishers.com In this mode, a nonpolar stationary phase (typically C18-bonded silica) is used with a polar mobile phase. The polarity of the mobile phase, often a mixture of water or buffer with an organic modifier like acetonitrile (B52724) or methanol, is adjusted to achieve optimal separation. medwinpublishers.comresearchgate.net
A typical HPLC method for analyzing this compound would involve dissolving the sample in a suitable solvent and injecting it into the HPLC system. Detection is commonly achieved using an ultraviolet (UV) detector, set to a wavelength where the furan ring or carbonyl group exhibits strong absorbance. medwinpublishers.com The purity of the sample is determined by the relative area of the main peak compared to any impurity peaks in the chromatogram.
Table 2: Typical HPLC Conditions for Analysis of Furan Derivatives This table summarizes typical parameters used in the HPLC analysis of related furan-containing molecules, providing a template for method development. medwinpublishers.comresearchgate.net
| Parameter | Typical Setting |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of Buffer/Water and Acetonitrile/Methanol |
| Flow Rate | 0.8 - 1.0 mL/min |
| Detection | UV Spectrophotometry (e.g., 280 nm) |
| Column Temp. | Ambient or controlled (e.g., 40 °C) |
| Injection Vol. | 10 - 20 µL |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is suitable for volatile and thermally stable compounds. While the sulfonyl group increases the boiling point, analysis of this compound by GC-MS should be feasible. libretexts.org
In a typical GC-MS analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. The column separates components based on their boiling points and interactions with the stationary phase. As each component elutes, it enters the mass spectrometer, where it is ionized (commonly by electron impact), and the resulting ions are separated by their mass-to-charge ratio (m/z).
The resulting mass spectrum provides a molecular fingerprint. For this compound, fragmentation would be expected to occur at the bonds adjacent to the carbonyl group (alpha-cleavage). libretexts.orgmiamioh.edu This would likely lead to characteristic fragments such as the 2-furoyl cation (m/z 95) and other ions resulting from the loss of the methylsulfonylmethyl group or parts thereof. The mass spectrum of the related compound 2-acetylfuran shows a prominent peak for the 2-furoyl cation (m/z 95) and the acetyl cation (m/z 43). nist.gov Analysis of these fragmentation patterns allows for unambiguous identification of the compound.
Table 3: Predicted Major Mass Fragments for this compound in GC-MS This table is based on general fragmentation principles for ketones and analysis of similar structures. libretexts.orgmiamioh.edu
| m/z (mass-to-charge ratio) | Predicted Ion Structure/Identity |
| 188 | [M]⁺ (Molecular Ion) |
| 95 | [C₅H₃O₂]⁺ (2-Furoyl cation) |
| 79 | [CH₃SO₂]⁺ (Methanesulfonyl cation) |
| 67 | [C₄H₃O]⁺ (Furan ring fragment) |
Q & A
Basic: What spectroscopic methods are recommended for characterizing 1-(Furan-2-yl)-2-(methylsulfonyl)ethanone, and what key spectral features should be identified?
Methodological Answer:
- IR Spectroscopy : Identify the carbonyl (C=O) stretch near 1700–1750 cm⁻¹ and sulfonyl (S=O) stretches at 1300–1350 cm⁻¹ (asymmetric) and 1140–1160 cm⁻¹ (symmetric). Artifacts from grating changes (e.g., 1993 cm⁻¹) should be noted .
- NMR : Use 2D HSQC and HMBC to confirm connectivity. For furan protons, expect resonances at δ 6.3–7.5 ppm (¹H) and 110–150 ppm (¹³C). The methylsulfonyl group will show a singlet near δ 3.0 ppm (¹H) and δ 40–45 ppm (¹³C) .
- Mass Spectrometry (EI) : Look for molecular ion [M⁺] at m/z 200–202 (exact mass depends on isotopes). Fragmentation patterns may include loss of SO₂ (64 Da) or furan ring cleavage .
Advanced: How can X-ray crystallography resolve ambiguities in the molecular structure of sulfonyl-containing ethanones?
Methodological Answer:
- Data Collection : Use a Bruker APEX2 diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Refinement with SHELXTL ensures accuracy in bond lengths (e.g., C–S bond ≈ 1.76 Å) and angles .
- Key Metrics : Analyze the dihedral angle between the furan ring and the sulfonyl group to assess conjugation. Discrepancies >0.002 Å in mean C–C bonds may indicate disorder .
- Validation : Cross-reference with DFT-optimized geometries to confirm electronic effects on sulfonyl group orientation .
Basic: What are common synthetic routes for introducing the methylsulfonyl group into furan-containing ethanones?
Methodological Answer:
- Oxidation of Sulfides : React 1-(furan-2-yl)-2-(methylthio)ethanone with 3 equivalents of mCPBA in dichloromethane at 0°C → RT. Monitor via TLC (Rf shift from 0.5 to 0.3 in hexane:EtOAc 3:1) .
- Nucleophilic Substitution : Use methylsulfonyl chloride with a base (e.g., NaH) in THF. Quench with ice-water and extract with EtOAc. Purify via silica gel chromatography (70–85% yield) .
Advanced: What strategies mitigate side reactions during the synthesis of this compound?
Methodological Answer:
- Regioselective Protection : Protect the furan oxygen with TBSCl before sulfonylation to prevent electrophilic aromatic substitution .
- Catalyst Optimization : Use Pd(OAc)₂/Xantphos for cross-coupling steps to minimize β-hydride elimination. Monitor by HPLC (C18 column, 1 mL/min, 254 nm) .
- Side Reaction Analysis : Characterize byproducts (e.g., over-oxidation to sulfonic acids) via LC-MS and adjust reaction time/temperature .
Advanced: How does the electronic structure of the furan ring influence the reactivity of the methylsulfonyl group in this compound?
Methodological Answer:
- Photoelectron Spectroscopy : The furan ring’s electron-rich nature lowers the ionization energy (IE) of adjacent groups. For 2-acetylfuran, IE ≈ 9.02 eV (PE) vs. 9.27 eV (EI) .
- Substituent Effects : Electron-withdrawing sulfonyl groups reduce furan’s aromaticity, increasing susceptibility to electrophilic attack. DFT calculations (B3LYP/6-311+G*) show a 10% decrease in π-electron density at the β-position .
Basic: What are the thermodynamic properties of this compound, and how are they determined?
Methodological Answer:
- Enthalpy of Formation : Use combustion calorimetry (e.g., Parr 6200 bomb calorimeter) in O₂ at 25°C. For 2-acetylfuran, ΔfH° = −215.6 ± 1.2 kJ/mol .
- Phase Change Data : Determine melting point (DSC, heating rate 10°C/min) and boiling point (microdistillation). Correlate with molecular symmetry and sulfonyl group polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
